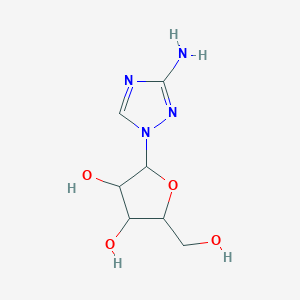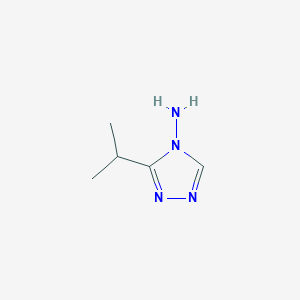
9a-Benzylhexahydro-2H-quinolizin-1(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9A-benzyloctahydro-1H-quinolizin-1-one is a heterocyclic compound that belongs to the class of quinolizidines. This compound is characterized by its unique structure, which includes a quinolizidine core with a benzyl group attached at the 9A position. Quinolizidines are known for their diverse biological activities and are commonly found in various natural products and synthetic compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9A-benzyloctahydro-1H-quinolizin-1-one typically involves the hydrogenation of quinolizidine derivatives. One common method includes the catalytic hydrogenation of 9A-benzyl-1,2,3,4-tetrahydroquinolizine using palladium on carbon (Pd/C) as a catalyst under hydrogen gas at elevated pressures and temperatures . The reaction conditions are carefully controlled to ensure complete hydrogenation and to avoid over-reduction of the quinolizidine ring.
Industrial Production Methods
Industrial production of 9A-benzyloctahydro-1H-quinolizin-1-one may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatographic techniques to ensure high purity .
Analyse Des Réactions Chimiques
Types of Reactions
9A-benzyloctahydro-1H-quinolizin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinolizidine N-oxides.
Reduction: Reduction reactions can further hydrogenate the compound, although care must be taken to avoid over-reduction.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Quinolizidine N-oxides.
Reduction: Fully hydrogenated quinolizidine derivatives.
Substitution: Benzyl-substituted quinolizidine derivatives.
Applications De Recherche Scientifique
9A-benzyloctahydro-1H-quinolizin-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets such as enzymes and receptors.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 9A-benzyloctahydro-1H-quinolizin-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that regulate cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Octahydro-1H-quinolizin-1-one: Lacks the benzyl group at the 9A position.
Quinolizidine N-oxides: Oxidized derivatives of quinolizidines.
Benzyl-substituted quinolizidines: Compounds with different substituents on the benzyl group.
Uniqueness
9A-benzyloctahydro-1H-quinolizin-1-one is unique due to the presence of the benzyl group at the 9A position, which can significantly influence its chemical reactivity and biological activity.
Propriétés
Numéro CAS |
61546-89-2 |
|---|---|
Formule moléculaire |
C16H21NO |
Poids moléculaire |
243.34 g/mol |
Nom IUPAC |
9a-benzyl-3,4,6,7,8,9-hexahydro-2H-quinolizin-1-one |
InChI |
InChI=1S/C16H21NO/c18-15-9-6-12-17-11-5-4-10-16(15,17)13-14-7-2-1-3-8-14/h1-3,7-8H,4-6,9-13H2 |
Clé InChI |
QNMHGCJCZJENOU-UHFFFAOYSA-N |
SMILES canonique |
C1CCN2CCCC(=O)C2(C1)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[2-Amino-9-(3-methylbutyl)purin-6-yl]sulfanylacetic acid](/img/structure/B13106739.png)
![Imidazo[5,1-c][1,2,4]triazin-4-amine](/img/structure/B13106749.png)
![1,2-Dihydropyrido[3,4-b]pyrazin-2-ol](/img/structure/B13106754.png)





![2-(7-Amino-6-ethoxy-1H-pyrazolo[5,1-c][1,2,4]triazol-3-yl)ethanol](/img/structure/B13106800.png)

